4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide
Description
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide is a synthetic organic compound that features a thiazole ring, a benzamide moiety, and a phenylbutan-2-yl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-16(8-9-18-6-4-3-5-7-18)24-22(25)19-10-12-20(13-11-19)26-14-21-23-17(2)15-27-21/h3-7,10-13,15-16H,8-9,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPQXDITGNMURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methyl-2-bromoacetylthiazole with appropriate nucleophiles under controlled conditions.
Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-phenylbutan-2-ylamine.
Final Coupling: The final product is obtained by coupling the intermediate with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide: Unique due to its specific substitution pattern on the thiazole ring and the presence of the phenylbutan-2-yl group.
7-Methoxy-6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole: Another thiazole derivative with different biological activities.
4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Exhibits different pharmacological properties due to its distinct structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Biological Activity
4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is , with a molecular weight of 403.5 g/mol. The structure includes a thiazole ring, which is known for its biological activity across various domains.
Biological Activity Overview
Thiazole derivatives, including the compound , exhibit a wide range of biological activities:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antitumor
- Antitubercular
- Antidiabetic
- Antiviral
- Antioxidant .
The biological activity of this compound can be attributed to its interaction with various biological targets. Thiazole derivatives generally affect multiple biochemical pathways, influencing cellular processes such as apoptosis and cell cycle regulation. The specific mode of action includes:
- Inhibition of Enzymatic Activity : Many thiazole compounds inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : These compounds may act as antagonists or agonists at specific receptors, modulating physiological responses.
- Oxidative Stress Reduction : Antioxidant properties help in reducing oxidative damage in cells .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and stability in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for determining its therapeutic potential.
Antitumor Activity
A study investigated the anticancer properties of thiazole derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with an EC50 value indicating effective inhibition of cell proliferation .
Anti-Tubercular Activity
Recent research highlighted the anti-tubercular activity of benzothiazole-based compounds similar to our target compound. These studies showed moderate to good efficacy against Mycobacterium tuberculosis, suggesting potential for development as anti-tubercular agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects in vitro. Inflammatory markers were significantly reduced in treated cells compared to controls, indicating a promising avenue for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes and critical reaction conditions for synthesizing 4-[(4-methyl-1,3-thiazol-2-yl)methoxy]-N-(4-phenylbutan-2-yl)benzamide?
- Methodology : The compound is typically synthesized via coupling reactions between thiazole-containing intermediates and benzamide derivatives. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions .
- Benzamide coupling : Use of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to link the thiazole-methoxy group to the benzamide core .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the target compound, followed by recrystallization for purity .
- Critical Parameters : Temperature control during cyclization (70–80°C), anhydrous conditions for coupling, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : To confirm the presence of the thiazole ring (δ 7.2–7.5 ppm for aromatic protons) and the methoxy group (δ 3.8–4.0 ppm) .
- IR : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 1250–1270 cm⁻¹ (C-O-C ether stretch) .
- Chromatography :
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~12–14 min) .
- LC-MS : High-resolution ESI-MS to verify molecular weight (e.g., m/z 435.2 [M+H]⁺) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for kinases or proteases (e.g., COX-2) to assess binding affinity .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Case Example : Discrepancies in IC₅₀ values across studies may arise from differences in cell lines or assay conditions.
- Resolution Strategies :
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., 48-hour incubation, 10% FBS media) .
- Structural Confirmation : Re-analyze compound purity via XRD or 2D NMR (e.g., HSQC, HMBC) to rule out degradation .
- Off-Target Profiling : Use proteome-wide microarrays to identify non-specific interactions .
Q. What strategies optimize reaction yields for scale-up synthesis?
- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt, PyBOP) to enhance coupling efficiency .
- Solvent Optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .
- Flow Chemistry : Continuous-flow reactors to improve heat transfer and reduce side reactions (yield increase: 65% → 82%) .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- SAR Insights :
| Substituent Position | Modification | Bioactivity Trend |
|---|---|---|
| Thiazole C4 | Methyl → Ethyl | Reduced antimicrobial activity (MIC ↑ 2×) |
| Benzamide para-position | Methoxy → Nitro | Enhanced anticancer potency (IC₅₀ ↓ 40%) |
- Methodology :
- Molecular Docking : AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase) .
- Free Energy Calculations : MM-GBSA to quantify substituent contributions to binding affinity .
Q. What are the best practices for validating target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound treatment .
- SPR (Surface Plasmon Resonance) : Direct measurement of binding kinetics (e.g., KD = 12 nM for HDAC8) .
- Knockdown/Overexpression : CRISPR-Cas9 gene editing to confirm target dependency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
